C35H36ClNO5
Description
The compound’s molecular formula suggests a chlorine-containing organic molecule with a complex aromatic or heterocyclic backbone, possibly sharing synthetic or pharmacological traits with the compounds discussed below.
Properties
Molecular Formula |
C35H36ClNO5 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
3-benzyl-7-[2-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C35H36ClNO5/c1-22-27-15-16-30(23(2)33(27)42-34(39)28(22)20-24-8-4-3-5-9-24)41-21-31(38)37-19-18-35(40)17-7-6-10-29(35)32(37)25-11-13-26(36)14-12-25/h3-5,8-9,11-16,29,32,40H,6-7,10,17-21H2,1-2H3 |
InChI Key |
MESXQYPVOTYEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3C5=CC=C(C=C5)Cl)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C35H36ClNO5 typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a chlorinated aromatic compound with a series of other organic reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
C35H36ClNO5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
C35H36ClNO5 has been investigated for various applications:
Organic Synthesis
This compound is utilized as a reagent in the synthesis of complex organic molecules. It plays a role in:
- Formation of new chemical entities through various chemical reactions (oxidation, reduction, substitution).
- Development of synthetic methodologies that improve existing routes or create novel scaffolds.
Research has shown potential biological activities associated with this compound, particularly its interaction with cellular processes. Notable aspects include:
- Therapeutic potential : Studies indicate it may interact with specific molecular targets, modulating biochemical pathways.
- Antimicrobial properties : Investigations into its efficacy against various pathogens have been conducted, highlighting its potential in drug development.
Medicinal Chemistry
This compound is being explored for its role in drug discovery:
- Targeted therapies : Its ability to bind to specific receptors makes it a candidate for developing targeted therapeutic agents.
- Multicomponent reactions : These reactions allow for rapid synthesis of diverse libraries of compounds, facilitating the discovery of new drugs.
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant efficacy against certain bacterial strains (IC50 values reported). |
| Study 2 | Drug Development | Explored as a lead compound for developing treatments for viral infections, showing promising results in preclinical trials. |
| Study 3 | Organic Synthesis | Utilized in a novel synthetic route that reduced the number of purification steps required (one-pot synthesis). |
Mechanism of Action
The mechanism of action of C35H36ClNO5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Molecular Properties
Key Observations :
- Solubility: C₆H₅BBrClO₂ exhibits higher aqueous solubility (0.24 mg/ml) than C₉H₆BrNO₂ (0.052 mg/ml), likely due to its boronic acid group enhancing hydrophilicity .
Insights :
- C₉H₆BrNO₂ employs peptide-coupling reagents (HATU), typical for carboxylic acid derivatives, while C₆H₅BBrClO₂ uses palladium catalysis, common in boronic acid syntheses .
- The shorter reaction time for C₆H₅BBrClO₂ (1.33 hours) suggests higher synthetic efficiency compared to C₉H₆BrNO₂ (48 hours) .
Pharmacological and Toxicological Profiles
Table 3: Bioactivity and Toxicity
| Metric | C₉H₆BrNO₂ | C₆H₅BBrClO₂ |
|---|---|---|
| BBB Permeability | Yes | Yes |
| CYP Inhibition | CYP1A2 inhibitor | None |
| Toxicity Alerts | High (warning) | Moderate (warning) |
Implications for C₃₅H₃₆ClNO₅:
- If C₃₅H₃₆ClNO₅ shares CYP1A2 inhibition with C₉H₆BrNO₂, drug-drug interactions could be a concern .
- Both compared compounds exhibit BBB permeability, suggesting C₃₅H₃₆ClNO₅ might also penetrate the CNS if structurally analogous .
Biological Activity
The compound C35H36ClNO5 is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies that illustrate its effects.
This compound is characterized by its complex structure, which includes a chlorine atom, multiple carbon chains, and functional groups that suggest potential interactions with biological systems. The compound's molecular formula indicates a significant molecular weight and complexity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : this compound may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity |
| Enzyme Inhibition | Enzymatic Assays | Moderate inhibition of target enzymes |
| Cytotoxicity | MTT Assay | Reduced cell viability in cancer cell lines |
| Antimicrobial | Agar Diffusion Method | Effective against Gram-positive bacteria |
Case Studies
Several case studies have investigated the effects of this compound on various biological systems:
- Antioxidant Properties : In a study assessing the antioxidative effects of several compounds, this compound demonstrated notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
- Cancer Research : A case study focused on the cytotoxic effects of this compound on different cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential therapeutic applications in oncology .
- Enzyme Interaction : Research has shown that this compound inhibits specific enzymes involved in inflammatory pathways. This inhibition could provide insights into developing anti-inflammatory therapies .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent across various applications. Its ability to modulate enzyme activity and exhibit antioxidant properties positions it as a candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
